Butane, 2,2-difluoro-3-methyl-
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Overview
Description
Butane, 2,2-difluoro-3-methyl- is an organic compound with the molecular formula C5H10F2. It is a branched alkane with two fluorine atoms attached to the second carbon and a methyl group attached to the third carbon. This compound is part of the larger family of fluorinated hydrocarbons, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2,2-difluoro-3-methyl- typically involves the fluorination of a suitable precursor. One common method is the reaction of 3-methyl-2-butanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:
3-methyl-2-butanol+DAST→Butane, 2,2-difluoro-3-methyl-+by-products
Industrial Production Methods
In an industrial setting, the production of Butane, 2,2-difluoro-3-methyl- may involve large-scale fluorination processes using more efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butane, 2,2-difluoro-3-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of fluorine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Halogen exchange reactions using reagents like chlorine or bromine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of halogenated derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
Butane, 2,2-difluoro-3-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Butane, 2,2-difluoro-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Butane, 2,2-difluoro-: Similar structure but without the methyl group.
Butane, 2,3-difluoro-: Fluorine atoms attached to different carbon atoms.
Butane, 2,2-dichloro-3-methyl-: Chlorine atoms instead of fluorine.
Uniqueness
Butane, 2,2-difluoro-3-methyl- is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical properties. The fluorine atoms increase the compound’s stability and reactivity, while the methyl group adds steric hindrance, affecting its interactions with other molecules.
Properties
CAS No. |
51891-58-8 |
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Molecular Formula |
C5H10F2 |
Molecular Weight |
108.13 g/mol |
IUPAC Name |
2,2-difluoro-3-methylbutane |
InChI |
InChI=1S/C5H10F2/c1-4(2)5(3,6)7/h4H,1-3H3 |
InChI Key |
WTFQLRFJNHTEIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(F)F |
Origin of Product |
United States |
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